molecular formula C17H13BrN4OS B294368 3-(2-Bromophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294368
M. Wt: 401.3 g/mol
InChI Key: JWACTILLRGWQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In anticancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. In pharmacology, it has been shown to have anxiolytic and central nervous system stimulant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Bromophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity. However, its limitations include its complex synthesis method, limited solubility, and potential for off-target effects.

Future Directions

There are several future directions for the study of 3-(2-Bromophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of more efficient and cost-effective synthesis methods. Another area is the investigation of its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Additionally, further studies are needed to elucidate its mechanism of action and potential off-target effects. Finally, the use of this compound in materials science applications, such as electrochemical devices, is an area of interest for future research.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 3-(2-Bromophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep process that includes the reaction of 2-bromoaniline with 3-methylphenoxyacetic acid, followed by cyclization with thiosemicarbazide and sodium hydroxide. The final product is obtained through recrystallization.

Scientific Research Applications

3-(2-Bromophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antifungal, and antiviral agent. In pharmacology, it has been investigated for its potential as a central nervous system stimulant and anxiolytic. In materials science, it has been studied for its electrochemical properties.

Properties

Molecular Formula

C17H13BrN4OS

Molecular Weight

401.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4OS/c1-11-5-4-6-12(9-11)23-10-15-21-22-16(19-20-17(22)24-15)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3

InChI Key

JWACTILLRGWQLV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

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